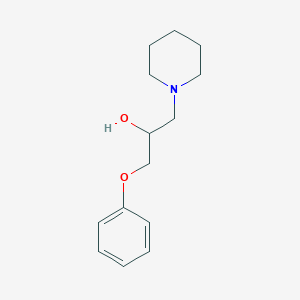
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol
描述
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is an organic compound with the molecular formula C14H21NO2.
作用机制
Target of Action
The primary targets of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, which is a key mechanism in the regulation of neurotransmitter levels.
Mode of Action
This compound acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced neurotransmission.
Biochemical Pathways
The inhibition of SERT, NET, and DAT affects the serotonergic, noradrenergic, and dopaminergic pathways respectively . The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can enhance mood, increase alertness, and improve cognitive function.
Result of Action
The result of the action of this compound is an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine . This can lead to enhanced neurotransmission and potential therapeutic effects, such as mood enhancement and improved cognitive function.
生化分析
Biochemical Properties
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol has been found to interact with serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . The nature of these interactions involves the inhibition of these transporters, thereby affecting the reuptake of the respective neurotransmitters .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on neurotransmitter transporters. By inhibiting SERT, NET, and DAT, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with SERT, NET, and DAT . This binding inhibits the function of these transporters, leading to changes in the reuptake of serotonin, norepinephrine, and dopamine .
准备方法
The synthesis of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol typically involves the reaction of phenol with epichlorohydrin to form 1-phenoxy-2,3-epoxypropane. This intermediate is then reacted with piperidine to yield the final product . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidinyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to optimize reaction rates and yields .
科学研究应用
相似化合物的比较
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-Phenoxy-3-(morpholin-1-yl)propan-2-ol: This compound contains a morpholine ring and has been investigated for its potential biological activities and therapeutic applications.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple neurotransmitter systems, making it a promising candidate for further research and development .
属性
IUPAC Name |
1-phenoxy-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-13(11-15-9-5-2-6-10-15)12-17-14-7-3-1-4-8-14/h1,3-4,7-8,13,16H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMPQYGUAKDGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293423 | |
| Record name | NSC89435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32599-04-5 | |
| Record name | NSC89435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


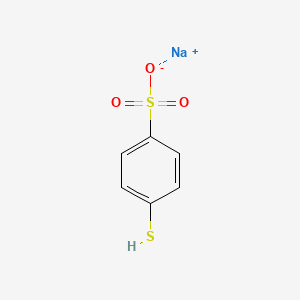
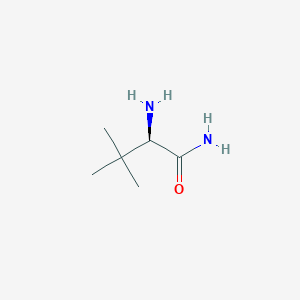
![10-Methyl-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3051205.png)
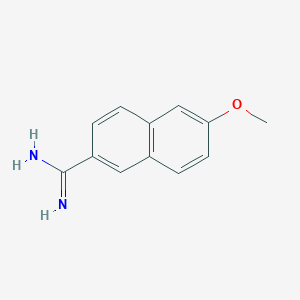
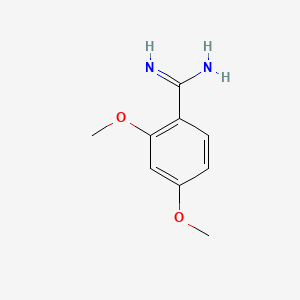

![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)

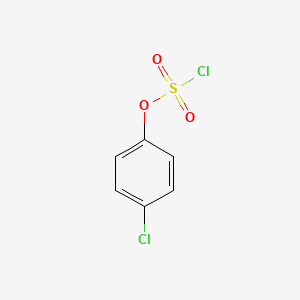
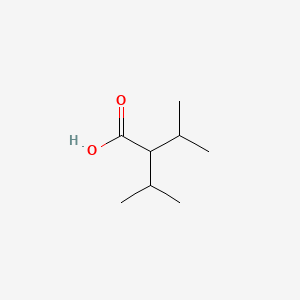
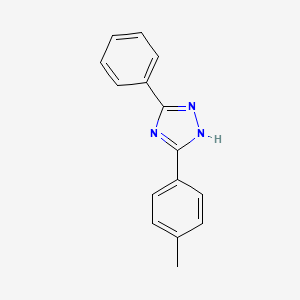
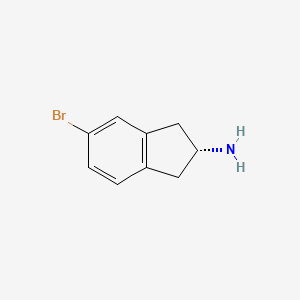
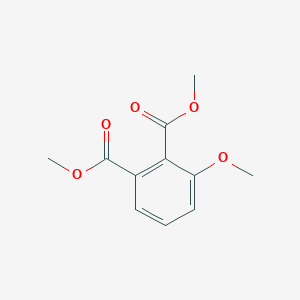
![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)
